(R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

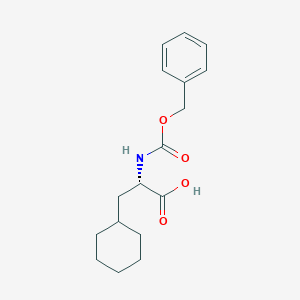

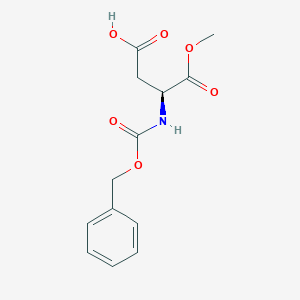

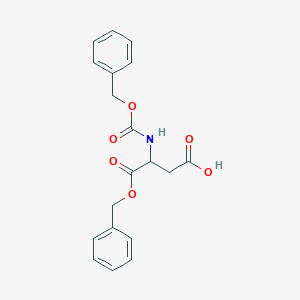

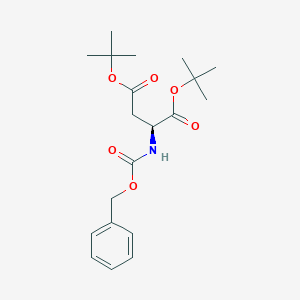

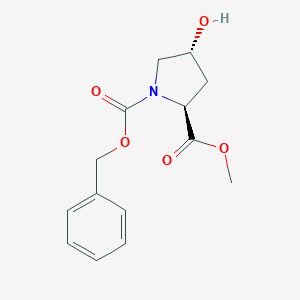

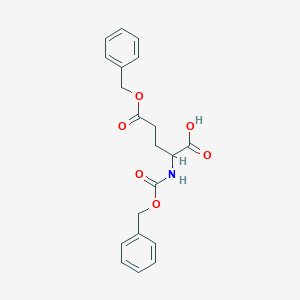

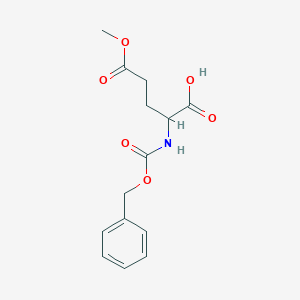

“®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the CAS Number 64205-12-5 . It has a molecular weight of 315.33 and its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a white to yellow crystal or powder . It should be stored in a refrigerator .Scientific Research Applications

Antioxidant and Bioactive Properties

Natural carboxylic acids, including derivatives like (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, possess significant biological activity. A review highlighted the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids. These compounds exhibit a range of bioactivities due to structural differences, notably in antioxidant capabilities and antimicrobial properties. The presence of hydroxyl groups and the carboxyl group in these molecules contributes to their bioactivity, impacting their potential in intermolecular interactions and chelation of metal ions, which are crucial for their cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).

Role in Chronic Disease Prevention

Another review delves into the importance of reactive carbonyl species (RCS) in chronic diseases. RCS, generated from the continuous oxidation of biomolecules, can damage cellular components, contributing to aging and various chronic conditions such as inflammation, atherosclerosis, and neurodegenerative diseases. Understanding RCS properties, metabolism, and their relationship with metabolic diseases is essential for developing effective approaches to prevent these diseases. The review discusses therapeutic approaches targeting RCS, emphasizing the potential of certain compounds to sequester these harmful species, suggesting a role for (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid derivatives in mitigating RCS's effects (Fuloria et al., 2020).

Applications in Drug Synthesis

Levulinic acid (LEV), a biomass-derived key building block, has carbonyl and carboxyl functional groups, making it versatile for drug synthesis. LEV and its derivatives, including compounds structurally related to (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, reduce drug synthesis costs and simplify processes. This flexibility and diversity in drug synthesis applications underline the potential of carboxylic acid derivatives in medicinal chemistry, highlighting their role in synthesizing drugs for cancer treatment and other medical fields (Zhang et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Z-D-Tyr-OH, also known as Z-D-tyrosine, N-Carbobenzoxy-D-tyrosine, or ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid tyrosine . Tyrosine is a proteinogenic amino acid that is one of the primary targets for protein oxidation, playing an essential role in cellular physiology and pathology .

Mode of Action

The interaction of Z-D-Tyr-OH with its targets involves the formation of two isomers, both involving deprotonation of tyrosine . Both isomers have a [TyrO–Cu–OH] + moiety with the OH in either the cis - or trans -position to a deprotonated tyrosine . This interaction leads to changes in the target proteins, affecting their structure and function .

Biochemical Pathways

Z-D-Tyr-OH affects various biochemical pathways, particularly those involving the oxidation of tyrosine . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Result of Action

The molecular and cellular effects of Z-D-Tyr-OH’s action are largely dependent on its interaction with its targets and the resulting changes in the biochemical pathways. For instance, the formation of two isomers involving deprotonation of tyrosine can lead to changes in the structure and function of target proteins . Moreover, the oxidation of tyrosine can lead to the generation of various oxidized products, affecting cellular physiology and pathology .

Action Environment

The action, efficacy, and stability of Z-D-Tyr-OH can be influenced by various environmental factors. For instance, the presence of biologically relevant radicals, UV radiation, or enzymes can induce the oxidation of tyrosine . Furthermore, factors such as pH, temperature, and the presence of other molecules can also affect the interaction of Z-D-Tyr-OH with its targets and its overall action.

properties

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMUCXATQAAMN-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)